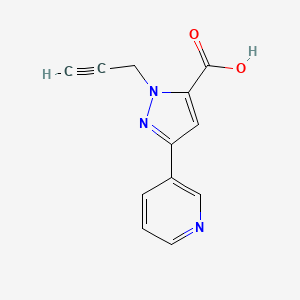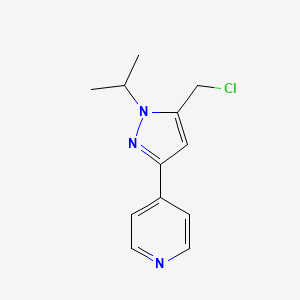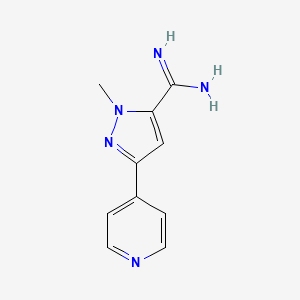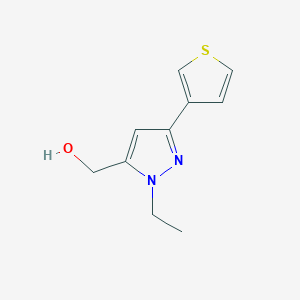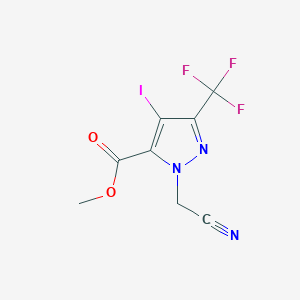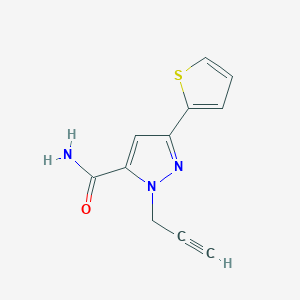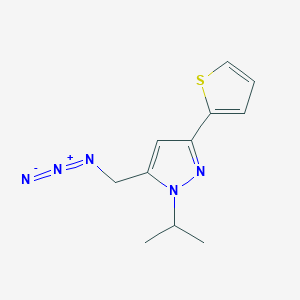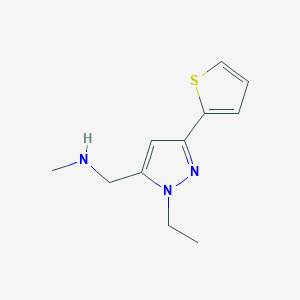![molecular formula C12H16ClN3 B1481611 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092490-78-1](/img/structure/B1481611.png)
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
7-(Chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CMCP) is a novel small-molecule drug candidate derived from the class of imidazo[1,2-b]pyrazoles. CMCP is being studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. CMCP has a unique structure and pharmacological profile, which makes it a promising drug candidate for further development.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis of Imidazo[1,2-b]pyrazole Derivatives
Heterocyclic compounds, including pyrazole derivatives, are significant in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves multicomponent reactions, offering efficient routes to a variety of biologically active molecules. Recent advancements have focused on creating pyrazole derivatives with enhanced pharmacokinetic profiles and efficiencies for potential therapeutic applications. Imidazo[1,2-b]pyrazole scaffolds, for instance, have been explored for their therapeutic relevance, with some derivatives showing promise in kinase inhibition and as candidates for drug development due to their structural diversity and biological functionalities (Garrido et al., 2021).
Biological Activities and Therapeutic Potential
The research into pyrazole and imidazo[1,2-b]pyrazole derivatives reveals a spectrum of biological activities that make them candidates for therapeutic applications. These compounds have been evaluated for antimicrobial, anticancer, and antimalarial activities, showcasing their potential as versatile therapeutic agents. The structural modifications and synthesis of novel pyrazole derivatives continue to be a rich area of study, with the aim of developing new drugs that can address various health conditions (Karati et al., 2022).
Synthesis and Medicinal Chemistry Perspectives
The synthesis of pyrazole derivatives, including those with a methyl linkage, has been extensively studied for their medicinal applications. Methyl-substituted pyrazoles, in particular, have shown potent biological activities, underscoring the importance of synthetic strategies that enable the creation of these compounds for medicinal purposes. The literature up to March 2021 highlights the ongoing efforts to explore the synthetic approaches and medical significances of pyrazoles, aiming to develop new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Propriétés
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUCJVYNRVWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



